Ethyl 1-Methyl-4-benzimidazolecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

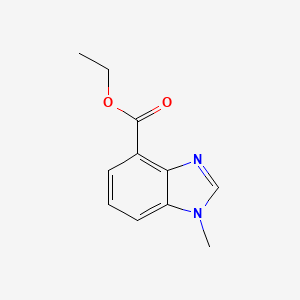

Ethyl 1-Methyl-4-benzimidazolecarboxylate is a heterocyclic organic compound with the molecular formula C11H12N2O2. It is a derivative of benzimidazole, a bicyclic structure consisting of fused benzene and imidazole rings

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of 1-methyl-4-aminobenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Various carboxylic acids and ketones.

Reduction: Primary, secondary, and tertiary amines.

Substitution: Amides, esters, and ethers.

科学研究应用

Medicinal Applications

Pharmacological Properties

Ethyl 1-Methyl-4-benzimidazolecarboxylate has demonstrated significant pharmacological properties, making it useful in various therapeutic areas. Research indicates that benzimidazole derivatives exhibit hypotensive and diuretic effects, which can be beneficial for laboratory studies investigating drug action mechanisms . The compound's structure allows it to interact with biological systems effectively, leading to potential uses as antihypertensive agents.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of benzimidazole derivatives, this compound was found to possess notable efficacy against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones, indicating its potential as an antimicrobial agent .

Agricultural Applications

Pesticidal Properties

Research has highlighted the utility of this compound as a pesticide. It has been shown to control aquatic pests effectively, such as the common carp (Carassius auratus), at specific concentrations. The compound acts by disrupting the biological processes of these pests, making it a valuable tool for integrated pest management strategies .

Herbicidal and Fungicidal Activity

The compound has also been explored for its herbicidal and fungicidal properties. Studies indicate that it can act as a microbicide, effective against fungi and bacteria, thus improving crop protection strategies. The versatility of this compound in agricultural formulations allows it to be combined with other active ingredients to enhance efficacy and broaden the spectrum of activity against pests .

Material Science Applications

Polymer Chemistry

this compound is being investigated for its potential applications in polymer chemistry. Its ability to form stable complexes with metal ions can be leveraged in developing new materials with enhanced properties such as increased durability or resistance to environmental stressors .

Case Study: Coatings and Composites

The compound has been incorporated into polymer matrices to create coatings that exhibit improved chemical resistance and mechanical strength. These materials are particularly useful in industrial applications where exposure to harsh chemicals is common. The incorporation of this compound into composite materials has shown promising results in enhancing their performance characteristics .

Summary of Applications

作用机制

The mechanism by which Ethyl 1-Methyl-4-benzimidazolecarboxylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation and microbial resistance.

相似化合物的比较

2-Methylbenzimidazole

5-Ethylbenzimidazole

1-Methyl-2-aminobenzimidazole

4-Methylbenzimidazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Ethyl 1-Methyl-4-benzimidazolecarboxylate is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the following structural formula:

The synthesis typically involves the reaction of 1-methyl-4-benzimidazolecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The process yields the ethyl ester derivative, which is essential for enhancing solubility and bioavailability in biological systems.

2.1 Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits potent antibacterial effects against drug-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate comparable efficacy to established antibiotics like Vancomycin .

| Pathogen | MIC (μg/mL) | Comparison |

|---|---|---|

| MRSA | 0.78 | Equivalent to Vancomycin |

| E. coli | 1.5 | Higher than standard antibiotics |

| Candida spp. | 2.0 | Effective against resistant strains |

2.2 Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against Candida species. Studies indicate that it disrupts fungal cell wall synthesis, leading to cell lysis .

2.3 Anticancer Potential

Research has indicated that this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .

The precise mechanisms underlying the biological activities of this compound are still under investigation, but several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : It is suggested that this compound can integrate into microbial membranes, compromising their integrity.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to increased apoptosis.

Case Study 1: Antibacterial Efficacy

A study published in Molecular Medicine evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA. The results showed a significant reduction in bacterial load when treated with the compound compared to untreated controls, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against various Candida species. The compound exhibited effective fungicidal activity, with a notable reduction in biofilm formation, which is critical for pathogenicity in Candida infections .

5. Conclusion

This compound presents a promising profile as a multi-functional bioactive compound with significant antimicrobial and potential anticancer properties. Its ability to combat drug-resistant strains highlights its therapeutic relevance in modern medicine. Further research is warranted to elucidate its mechanisms of action and to explore its efficacy in clinical settings.

属性

IUPAC Name |

ethyl 1-methylbenzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-9-10(8)12-7-13(9)2/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLJTESTCCSTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)N(C=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。